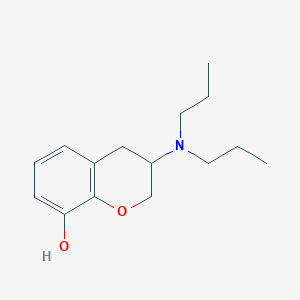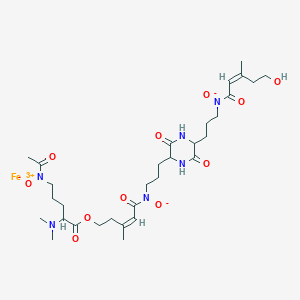
N(alpha)-Dimethylisoneocoprogen I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Dimethylisoneocoprogen I is a naturally occurring compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoneocoprostanol family and is isolated from the fungus Aspergillus versicolor.
Mécanisme D'action
The exact mechanism of action of N(alpha)-Dimethylisoneocoprogen I is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins that are involved in cellular processes. These include DNA synthesis, protein synthesis, and cell division.
Effets Biochimiques Et Physiologiques
N(alpha)-Dimethylisoneocoprogen I has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the prevention of viral replication, and the inhibition of fungal growth. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N(alpha)-Dimethylisoneocoprogen I in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for the development of new cancer treatments. However, the low yield of the synthesis process makes it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on N(alpha)-Dimethylisoneocoprogen I. One area of research is the development of new cancer treatments that utilize the compound's ability to inhibit cancer cell growth. Another area of research is the investigation of the compound's potential as a neuroprotective agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects.
Conclusion:
In conclusion, N(alpha)-Dimethylisoneocoprogen I is a naturally occurring compound that has potential applications in various fields, including cancer treatment and neuroprotection. The compound's mechanism of action is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. While the low yield of the synthesis process is a limitation for lab experiments, further research is needed to fully understand the compound's potential and to identify potential side effects.
Méthodes De Synthèse
The synthesis of N(alpha)-Dimethylisoneocoprogen I is a complex process that involves the isolation of the compound from the fungus Aspergillus versicolor. This process includes extraction, purification, and identification of the compound. The yield of this process is low, which makes it difficult to obtain large quantities of the compound for research purposes.
Applications De Recherche Scientifique
N(alpha)-Dimethylisoneocoprogen I has been the subject of several scientific studies due to its potential applications in various fields. The compound has been studied for its anticancer, antiviral, and antifungal properties. It has also been investigated for its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 5-[acetyl(oxido)amino]-2-(dimethylamino)pentanoate;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)36(46)15-6-9-24-29(42)33-25(30(43)32-24)10-7-16-37(47)28(41)20-22(2)13-18-48-31(44)26(34(4)5)11-8-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19-,22-20-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDNKJWCYIABN-JDVCJPALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49FeN6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(alpha)-Dimethylisoneocoprogen I | |
CAS RN |
117852-96-7 |
Source


|
| Record name | N(alpha)-Dimethylisoneocoprogen I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

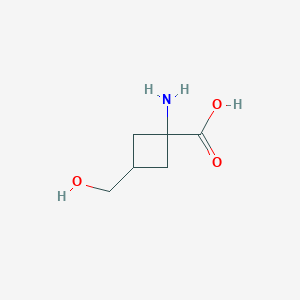
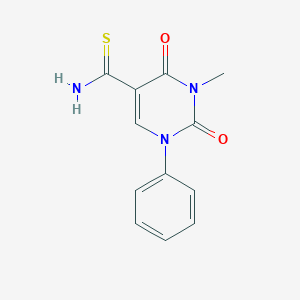
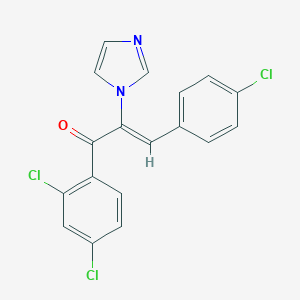

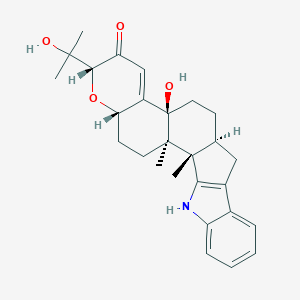
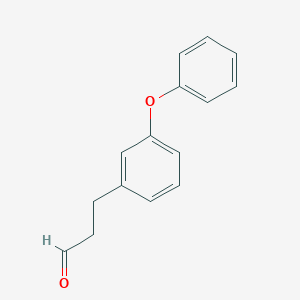
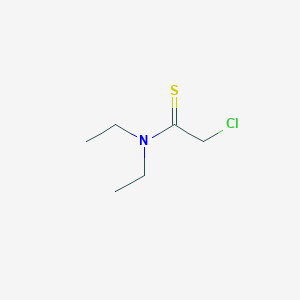
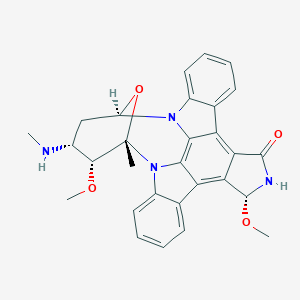
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
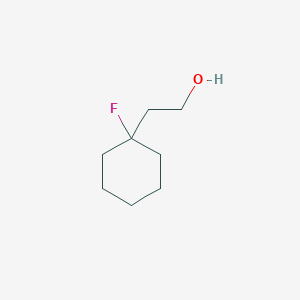
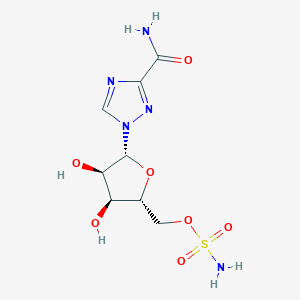
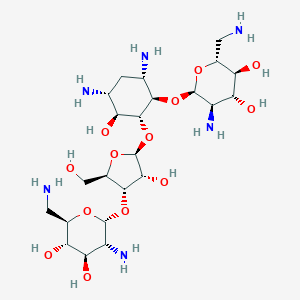
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)
